molecular formula C14H15N5O2S B5835377 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide

2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide

Número de catálogo: B5835377
Peso molecular: 317.37 g/mol
Clave InChI: MHDAXGUYNQHIJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to have potent inhibitory effects on B-cell receptor (BCR) signaling, which is an important pathway for the survival and proliferation of B-cell malignancies.

Mecanismo De Acción

2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), which is a key enzyme in the BCR signaling pathway. BTK is essential for the survival and proliferation of B-cell malignancies, and its inhibition can induce apoptosis in these cells. This compound has also been shown to inhibit other kinases in the BCR signaling pathway, such as AKT and ERK, which further enhances its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies by inhibiting BCR signaling. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have minimal effects on T-cell function, which is important for maintaining immune function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide has several advantages for lab experiments, such as its potent inhibitory effects on BCR signaling, its synergistic effects with other anti-cancer agents, and its minimal effects on T-cell function. However, this compound has some limitations, such as its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of this compound in preclinical and clinical settings.

Direcciones Futuras

There are several future directions for the research and development of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide. One direction is to explore the potential therapeutic applications of this compound in other types of cancer, such as solid tumors. Another direction is to investigate the safety and efficacy of this compound in clinical trials. Additionally, further studies are needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Finally, the development of more potent and selective BTK inhibitors, such as this compound, may lead to the discovery of new therapeutic targets for the treatment of cancer.

Métodos De Síntesis

The synthesis of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide involves the reaction of 2-chloro-N-(2-pyridinyl)acetamide with 1-allyl-6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with an acid to yield the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Several preclinical studies have shown that this compound can inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects with other anti-cancer agents, such as ibrutinib and venetoclax.

Propiedades

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-2-7-19-10(15)8-12(20)18-14(19)22-9-13(21)17-11-5-3-4-6-16-11/h2-6,8H,1,7,9,15H2,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDAXGUYNQHIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.